Physicochemical Properties of Boc-L-beta-homotyrosine(OBzl): A Technical Guide
Physicochemical Properties of Boc-L-beta-homotyrosine(OBzl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-tert-butoxycarbonyl-L-beta-homotyrosine(O-benzyl) (Boc-L-beta-homotyrosine(OBzl)). This valuable amino acid derivative is a key building block in the synthesis of modified peptides for various research and drug development applications. This document compiles available quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of its application in solid-phase peptide synthesis.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of Boc-L-beta-homotyrosine(OBzl). While some data is readily available from commercial suppliers, specific experimental values for properties such as solubility are not widely published.
| Property | Value | Source |
| Chemical Name | N-tert-butoxycarbonyl-L-beta-homotyrosine(O-benzyl) | N/A |
| Synonyms | Boc-L-β-HomoTyr(Bzl)-OH, Boc-β-HoTyr(OBzl)-OH | [1] |
| CAS Number | 126825-16-9 | [1][2] |
| Molecular Formula | C₂₂H₂₇NO₅ | [1][2] |
| Molecular Weight | 385.45 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥99% (HPLC) | [2] |
| Melting Point | 148-150 °C | [1] |
| Boiling Point (Predicted) | 567.7 ± 50.0 °C | [1] |
| Density (Predicted) | 1.168 ± 0.06 g/cm³ | [1] |
| Solubility | Qualitatively described as enhanced by the Boc protecting group. Specific quantitative data is not readily available. Generally soluble in organic solvents like DMSO and DMF. | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment. | [1][2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid derivatives.
Determination of Melting Point
Objective: To determine the temperature range over which the solid Boc-L-beta-homotyrosine(OBzl) transitions to a liquid.
Methodology:
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Sample Preparation: A small amount of the dry, powdered Boc-L-beta-homotyrosine(OBzl) is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate initially to approach the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
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The temperature at which the first drop of liquid appears is recorded as the onset of melting.
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The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting.
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The melting point is reported as a range from the onset to the completion of melting.
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Characterization by Spectroscopy (¹H NMR, ¹³C NMR, and IR)
Objective: To confirm the chemical structure and purity of Boc-L-beta-homotyrosine(OBzl) using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Methodology:
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¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Analysis: The chemical shifts (δ), multiplicity, coupling constants (J), and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence and connectivity of all protons. The chemical shifts in the ¹³C NMR spectrum are analyzed to identify all unique carbon atoms in the molecule.
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Infrared (IR) Spectroscopy:
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Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the aromatic C-H and C=C stretches.
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Determination of Solubility
Objective: To qualitatively and quantitatively assess the solubility of Boc-L-beta-homotyrosine(OBzl) in various solvents.
Methodology:
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Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
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Qualitative Assessment:
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To a small, known amount of the compound (e.g., 1-2 mg) in a vial, a small volume (e.g., 100 µL) of the test solvent is added.
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The mixture is vortexed or sonicated.
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Visual observation is used to determine if the compound dissolves completely, partially, or not at all.
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Quantitative Assessment (if soluble):
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A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.
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The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient time to ensure equilibrium is reached.
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The undissolved solid is removed by centrifugation and/or filtration.
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The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or by evaporating the solvent from a known volume of the solution and weighing the residue.
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Application in Peptide Synthesis
Boc-L-beta-homotyrosine(OBzl) is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group is acid-labile, while the benzyl ether protecting the phenolic hydroxyl group of the homotyrosine side chain is typically removed under more stringent acidic conditions or by hydrogenolysis.
Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid, such as Boc-L-beta-homotyrosine(OBzl), into a growing peptide chain on a solid support.
Caption: General workflow of Boc solid-phase peptide synthesis.
